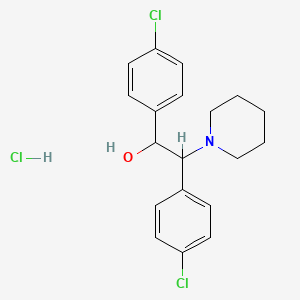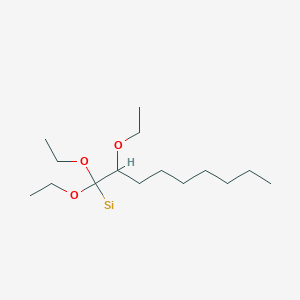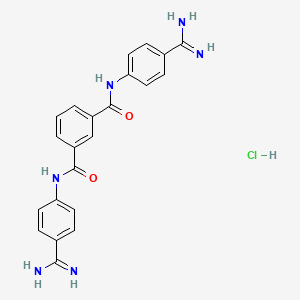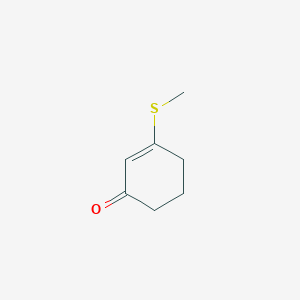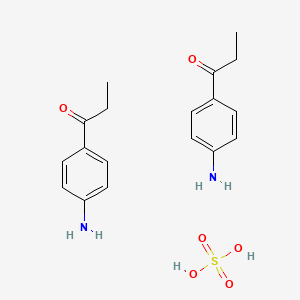
p-Aminopropiophenone sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Aminopropiophenone sulfate: is a chemical compound known for its application as an antidote to cyanide poisoning. It is a derivative of p-Aminopropiophenone, which is a primary aromatic amine. The sulfate form enhances its solubility in water, making it more suitable for medical applications .
准备方法
Synthetic Routes and Reaction Conditions: p-Aminopropiophenone sulfate can be synthesized by reacting p-Aminopropiophenone with sulfuric acid. The reaction typically involves dissolving p-Aminopropiophenone in an appropriate solvent, such as ethanol, and then adding sulfuric acid slowly while maintaining the temperature at a controlled level. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction conditions to ensure consistency and quality .
化学反应分析
Types of Reactions: p-Aminopropiophenone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form p-Aminopropiophenone.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
p-Aminopropiophenone sulfate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular respiration and oxygen transport.
Medicine: Used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia, which binds cyanide ions and prevents them from inhibiting cytochrome oxidase.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The primary mechanism of action of p-Aminopropiophenone sulfate involves the conversion of hemoglobin to methemoglobin. Methemoglobin has a higher affinity for cyanide ions than cytochrome oxidase, thereby sequestering the cyanide and preventing it from inhibiting cellular respiration. This action helps in detoxifying cyanide and mitigating its toxic effects .
相似化合物的比较
p-Aminophenol: Another primary aromatic amine with similar reactivity but different applications.
p-Phenylenediamine: Used in hair dyes and has similar substitution reactions.
Aniline: A simpler aromatic amine used in the production of dyes and polymers .
Uniqueness: p-Aminopropiophenone sulfate is unique due to its specific application as a cyanide antidote and its ability to form methemoglobin rapidly. This property distinguishes it from other similar compounds that do not have the same medical application .
属性
CAS 编号 |
6170-26-9 |
|---|---|
分子式 |
C18H24N2O6S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)propan-1-one;sulfuric acid |
InChI |
InChI=1S/2C9H11NO.H2O4S/c2*1-2-9(11)7-3-5-8(10)6-4-7;1-5(2,3)4/h2*3-6H,2,10H2,1H3;(H2,1,2,3,4) |
InChI 键 |
IMRXDUWCXOLCOD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)N.CCC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
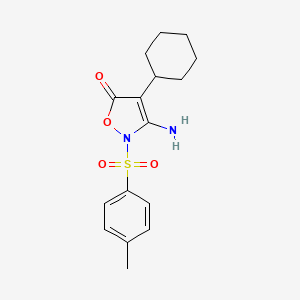
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
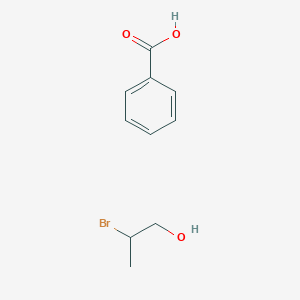
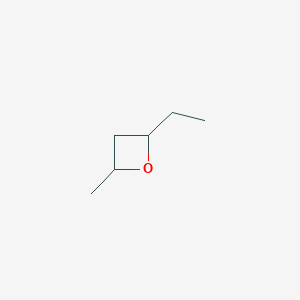
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
